Ethynodiol

Description

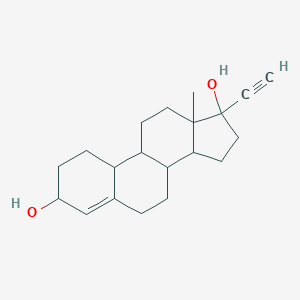

Structure

3D Structure

Properties

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,14-18,21-22H,4-11H2,2H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYILPERKVHXLNF-QMNUTNMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023025 | |

| Record name | Ethynodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility in double-distilled water, 0.26 mg/L /Ethynodiol diacetate/ | |

| Record name | Ethynodiol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1231-93-2 | |

| Record name | Ethynodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etynodiol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001231932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etynodiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethynodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etynodiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYNODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E01C36A9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethynodiol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals from methanol + water. MW: 384.51. MP: approximately 126-127 °C. Spcific optical rotation: =72.5 deg at 25 °C/D (chlorform) /Ethyndiol diacetate/ | |

| Record name | Ethynodiol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ethynodiol Diacetate's Interaction with Progesterone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action of ethynodiol diacetate, a first-generation synthetic progestin, with a specific focus on its interaction with progesterone receptors (PRs). It details the metabolic activation, molecular signaling pathways, physiological outcomes, and the experimental methodologies used to characterize these interactions.

Introduction: The Prodrug Nature of this compound Diacetate

This compound diacetate is a synthetic progestogen used primarily in hormonal contraception.[1] A critical aspect of its pharmacology is that it functions as a prodrug. This compound diacetate itself possesses virtually no affinity for the progesterone or androgen receptors.[2] Its therapeutic activity is dependent on its rapid and extensive metabolic conversion to its active metabolite, norethisterone (also known as norethindrone).[1][3][4] This conversion occurs upon oral administration, primarily during the first-pass metabolism in the liver.[2] The metabolic cascade proceeds through the intermediate, etynodiol, before the final oxidation to norethisterone.[2]

References

A Comprehensive Technical Guide on the Synthesis and Structural Elucidaion of Ethynodiol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis and structural elucidation of ethynodiol, a synthetic progestin. The document covers the primary synthetic pathway, methodologies for structural confirmation, and the compound's mechanism of action.

Introduction

This compound diacetate, a derivative of norethisterone, is a progestin utilized in oral contraceptives.[1][2][3] It functions as a prodrug, rapidly converting to the active metabolite norethisterone in the body.[1] This guide will delve into the chemical synthesis of this compound diacetate from its precursor and the analytical techniques employed to verify its molecular structure.

Synthesis of this compound Diacetate

The primary route for the synthesis of this compound diacetate commences with the steroid precursor, norethisterone.[1] The process involves a stereoselective reduction of a ketone group, followed by acetylation.

The synthesis pathway is as follows:

-

Reduction of Norethisterone: The initial step is the reduction of the C3 ketone group of norethisterone to a hydroxyl group. To achieve the desired 3β-hydroxy isomer, a bulky reducing agent, lithium tri-tert-butoxyaluminum hydride, is employed to ensure high stereoselectivity.[1] This reaction yields the intermediate, this compound.

-

Acetylation: The resulting this compound, which has hydroxyl groups at the C3 and C17 positions, is then acetylated. This is typically achieved using an acetylating agent like acetic anhydride in the presence of a base, leading to the formation of this compound diacetate.[1]

Caption: Synthesis Pathway of this compound Diacetate from Norethisterone.

Experimental Protocol: Synthesis of this compound Diacetate

Materials:

-

Norethisterone

-

Lithium tri-tert-butoxyaluminum hydride

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic Anhydride

-

Pyridine

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reduction of Norethisterone:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve norethisterone in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of lithium tri-tert-butoxyaluminum hydride in THF to the cooled solution with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water, followed by 1M HCl.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

-

Acetylation of this compound:

-

Dissolve the crude this compound in pyridine.

-

Add acetic anhydride to the solution and stir at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude this compound diacetate by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound diacetate.

-

Structural Elucidation

The confirmation of the chemical structure of the synthesized this compound diacetate is accomplished through a combination of spectroscopic and crystallographic techniques.

Caption: General Workflow for the Structural Elucidation of this compound Diacetate.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[4][5]

-

¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula.[6]

Crystallographic Methods

-

X-ray Crystallography: This method provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of structure. The crystal structure of this compound diacetate has been determined using synchrotron X-ray powder diffraction data.[7][8]

Experimental Protocol: Structural Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

NMR Spectroscopy:

-

Dissolve a small sample of the purified this compound diacetate in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure.

-

-

Mass Spectrometry:

-

Introduce the sample into a mass spectrometer (e.g., via electrospray ionization).

-

Obtain the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

-

-

X-ray Crystallography:

-

Grow single crystals of the purified this compound diacetate.

-

Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure to determine the atomic coordinates and confirm the molecular geometry.

-

Data Presentation

Table 1: Physicochemical Properties of this compound Diacetate

| Property | Value |

| Molecular Formula | C₂₄H₃₂O₄ |

| Molar Mass | 384.51 g/mol |

| IUPAC Name | [(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

| CAS Number | 297-76-7 |

Table 2: Crystallographic Data for this compound Diacetate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 17.4055(12) |

| b (Å) | 7.25631(17) |

| c (Å) | 19.6008(14) |

| β (°) | 116.2471(23) |

| Volume (ų) | 2220.33(13) |

| Z | 4 |

Mechanism of Action and Signaling Pathway

This compound diacetate acts as a progestin by binding to progesterone and estrogen receptors.[11] This interaction triggers a signaling cascade that ultimately prevents pregnancy. The key steps in its mechanism of action are:

-

Receptor Binding: this compound diacetate, after conversion to norethisterone, binds to progesterone and estrogen receptors in target cells, which include the hypothalamus, pituitary gland, and female reproductive tract.[11]

-

Inhibition of Gonadotropin-Releasing Hormone (GnRH): This binding slows the frequency of GnRH release from the hypothalamus.[11]

-

Suppression of LH and FSH: The reduced GnRH levels lead to a blunting of the pre-ovulatory luteinizing hormone (LH) surge and suppression of follicle-stimulating hormone (FSH) from the pituitary gland.[12]

-

Inhibition of Ovulation: The suppression of the LH surge prevents the release of an egg from the ovary (ovulation).[12]

-

Changes in Cervical Mucus and Endometrium: this compound diacetate also causes thickening of the cervical mucus, making it difficult for sperm to penetrate, and alters the endometrium to make it less receptive to implantation.[12]

Caption: Signaling Pathway for the Contraceptive Action of this compound Diacetate.

References

- 1. Etynodiol diacetate - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. This compound diacetate: clinical experience with a new synthetic oral progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. mdpi.com [mdpi.com]

- 6. This compound diacetate [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of this compound diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Diacetate | C24H32O4 | CID 9270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Etynodiol Diacetate? [synapse.patsnap.com]

Ethynodiol Diacetate Metabolism: A Technical Guide to Its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynodiol diacetate is a synthetic progestin, a derivative of 19-nortestosterone, that has been widely used in oral contraceptives. It functions as a prodrug, meaning it is metabolically converted in the body to its active forms. Understanding the metabolic fate of this compound diacetate is crucial for comprehending its pharmacological profile, including its efficacy and potential side effects. This technical guide provides an in-depth overview of the metabolism of this compound diacetate, focusing on its conversion to the primary active metabolite, norethisterone, and the subsequent formation of other active compounds.

Metabolism of this compound Diacetate

The metabolism of this compound diacetate is a rapid and efficient process, primarily occurring during the first pass through the liver following oral administration. The metabolic cascade involves enzymatic reactions that transform the parent compound into biologically active molecules.

The primary metabolic pathway of this compound diacetate involves a two-step conversion to its principal active metabolite, norethisterone (also known as norethindrone).[1][2] This process begins with the rapid hydrolysis of the acetate esters at the C3 and C17 positions by esterase enzymes, yielding this compound.[3] Subsequently, the 3β-hydroxyl group of this compound is oxidized to a ketone group, resulting in the formation of norethisterone.[1][3]

In addition to its conversion to norethisterone, in vitro studies using rat and human liver preparations have identified other metabolic transformations of this compound diacetate. These include deacetylation, saturation and aromatization of the A-ring, and the formation of a 3-ketone and a delta-6 bond.[4] Further biotransformation of these intermediary metabolites leads to more polar, polyhydroxylated steroids.[4]

Active Metabolites and their Pharmacokinetics

The pharmacological activity of this compound diacetate is primarily attributable to its main metabolite, norethisterone, and to a lesser extent, other downstream metabolites.

Norethisterone: The Primary Active Metabolite

Norethisterone is a potent progestin that exerts its contraceptive effect by inhibiting ovulation, altering the cervical mucus to prevent sperm penetration, and modifying the endometrium to make it less receptive to implantation.[5][6]

Pharmacokinetic Profile of Norethisterone after this compound Diacetate Administration:

The pharmacokinetic parameters of norethisterone have been studied following the oral administration of this compound diacetate. Peak plasma levels of norethisterone are typically reached within 4 hours.[7] The terminal elimination half-life of norethisterone has been reported to be between 4 to 6.9 hours.[7]

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | Within 4 hours | [7] |

| Terminal Elimination Half-life (t½) | 4 - 6.9 hours | [7] |

| Mean Cmax (Peak Concentration) | 4.63 ng/mL | [8] |

| Mean AUC (Area Under the Curve) | 53.6 ng/mL·h | [8] |

| Mean Clearance | 22.6 L/h | [8] |

| Mean Volume of Distribution (Vd) | 236 L | [8] |

Table 1: Pharmacokinetic parameters of Norethisterone after administration of this compound Diacetate.

Ethinylestradiol: A Minor but Biologically Significant Metabolite

A small but significant portion of norethisterone can undergo aromatization to form the potent estrogen, ethinylestradiol.[9][10] This conversion has been a subject of interest due to the potential for estrogenic effects.

| Study Population | Norethisterone Dose | Conversion Ratio to Ethinylestradiol | Reference |

| Perimenopausal Women | Not specified | 2.26% and 2.34% (in blood) | [11] |

| Perimenopausal Women | Not specified | 2.27% and 0.38% (in urine) | [11] |

| Postmenopausal Women | 5 mg Norethisterone Acetate | 0.7 ± 0.2% | [12] |

| Postmenopausal Women | 10 mg Norethisterone Acetate | 1.0 ± 0.4% | [12] |

| Postmenopausal Women | 5 mg Norethisterone | 0.4 ± 0.4% | [12] |

Table 2: In vivo conversion of Norethisterone to Ethinylestradiol.

Signaling Pathways of Active Metabolites

The biological effects of the active metabolites of this compound diacetate are mediated through their interaction with specific nuclear hormone receptors, leading to the regulation of gene expression.

Norethisterone and the Progesterone Receptor Signaling Pathway

Norethisterone, as a progestin, primarily acts by binding to and activating the progesterone receptor (PR). The activated PR forms a dimer and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in the regulation of the menstrual cycle and maintenance of pregnancy.

Ethinylestradiol and the Estrogen Receptor Signaling Pathway

Ethinylestradiol, the estrogenic metabolite, exerts its effects by binding to the estrogen receptor (ER). Similar to the progesterone receptor, the activated ER forms a dimer, translocates to the nucleus, and binds to estrogen response elements (EREs) on the DNA. This interaction regulates the expression of genes involved in female reproductive functions and other physiological processes.

Experimental Protocols

The elucidation of the metabolic pathways of this compound diacetate has been achieved through a combination of in vitro and in vivo studies employing various analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound diacetate using human liver microsomes, which are rich in drug-metabolizing enzymes.

Objective: To identify and quantify the metabolites of this compound diacetate formed by human liver microsomes.

Materials:

-

This compound diacetate

-

Human liver microsomes (commercially available)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for quenching the reaction and extracting metabolites

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and this compound diacetate at a final concentration typically in the low micromolar range.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes). Time-course experiments can be conducted by taking aliquots at different time points.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile. This will precipitate the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant containing the metabolites.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to separate, identify, and quantify the parent drug and its metabolites.

Radioimmunoassay (RIA) for Norethisterone Quantification

RIA is a highly sensitive technique used to measure the concentration of hormones like norethisterone in biological fluids.

Objective: To quantify the concentration of norethisterone in plasma samples.

Materials:

-

Plasma samples from subjects administered this compound diacetate

-

Norethisterone standard of known concentrations

-

Antibody specific to norethisterone

-

Radiolabeled norethisterone (e.g., ³H-norethisterone)

-

Assay buffer

-

Separating agent (e.g., dextran-coated charcoal) to separate antibody-bound from free radiolabeled hormone

-

Scintillation counter

Procedure:

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of norethisterone.

-

Assay Setup: In assay tubes, add a fixed amount of norethisterone-specific antibody and radiolabeled norethisterone to the standards and unknown plasma samples.

-

Competitive Binding: The unlabeled norethisterone in the standards and samples will compete with the radiolabeled norethisterone for binding to the limited number of antibody sites.

-

Incubation: Incubate the tubes to allow the binding reaction to reach equilibrium.

-

Separation: Add the separating agent (e.g., dextran-coated charcoal) to adsorb the free, unbound radiolabeled norethisterone. Centrifuge to pellet the charcoal.

-

Counting: Measure the radioactivity in the supernatant (which contains the antibody-bound radiolabeled norethisterone) using a scintillation counter.

-

Data Analysis: The amount of radioactivity will be inversely proportional to the concentration of unlabeled norethisterone in the sample. A standard curve is generated by plotting the radioactivity of the standards against their concentrations. The concentration of norethisterone in the unknown samples is then determined by interpolating their radioactivity values on the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

GC-MS is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds like steroids. Derivatization is often required to increase the volatility of the steroids.

Objective: To identify and quantify steroid metabolites in biological samples.

General Protocol:

-

Sample Extraction: Extract the steroids from the biological matrix (e.g., urine, plasma) using a suitable organic solvent.

-

Purification: Purify the extract to remove interfering substances. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.

-

Derivatization: Chemically modify the steroid metabolites to increase their volatility and improve their chromatographic properties. A common method is silylation.

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column. The different steroid metabolites will be separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification and Quantification: Identify the metabolites by comparing their retention times and mass spectra to those of authentic standards. Quantification can be achieved by using an internal standard and generating a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

LC-MS is a versatile technique that is particularly well-suited for the analysis of a wide range of drug metabolites, including those that are not amenable to GC-MS.

Objective: To identify and characterize the metabolites of this compound diacetate.

General Protocol:

-

Sample Preparation: Prepare the sample as described for the in vitro metabolism study (quenching and protein precipitation).

-

LC Separation: Inject the sample extract into a liquid chromatograph. The parent drug and its metabolites are separated on a chromatographic column (e.g., a C18 reversed-phase column) based on their differential partitioning between the mobile phase and the stationary phase.

-

MS Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio.

-

Metabolite Identification: The structure of the metabolites can be elucidated by analyzing their mass spectra and fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments. The accurate mass measurement provided by high-resolution mass spectrometers can help in determining the elemental composition of the metabolites.

Conclusion

The metabolism of this compound diacetate is a critical determinant of its pharmacological activity. Its rapid and extensive conversion to the potent progestin, norethisterone, is the primary mechanism underlying its contraceptive efficacy. Furthermore, the minor metabolic conversion of norethisterone to the estrogenic compound ethinylestradiol contributes to the overall hormonal profile of this compound diacetate. A thorough understanding of these metabolic pathways, the pharmacokinetic profiles of the active metabolites, and the experimental methodologies used for their investigation is essential for researchers and professionals in the field of drug development and reproductive health.

References

- 1. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]

- 2. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Bioavailability and pharmacokinetics of norethisterone in women after oral doses of this compound diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of norethisterone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling of Ethynodiol Receptor Binding Affinity: A Technical Guide

Introduction

Ethynodiol diacetate is a synthetic progestin used in oral contraceptives.[1] It functions as a prodrug, rapidly metabolized in the liver into its active form, norethindrone, with this compound as an intermediate.[1] The contraceptive and therapeutic effects of this compound diacetate are mediated through the interaction of its active metabolites with nuclear hormone receptors, primarily the progesterone receptor (PR) and, to a lesser extent, the estrogen receptor (ER).[2] In-silico modeling provides a powerful, cost-effective, and rapid approach to investigate these interactions at a molecular level, predicting binding affinities and elucidating the structural basis of receptor activation or inhibition. This guide details the computational methodologies and workflows for modeling the binding affinity of this compound's metabolites to their target receptors.

Core Receptors and Mechanism of Action

The primary mechanism of action for this compound diacetate involves binding to and activating progesterone and estrogen receptors.[2] Upon binding, these receptors, which are ligand-activated transcription factors, modulate the expression of specific genes.[3][4] This leads to the inhibition of ovulation by suppressing the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland.[3][5][6] Additionally, it induces changes in the cervical mucus and the endometrium, which contribute to its contraceptive effect.[3]

In-Silico Modeling Methodologies

The computational investigation of ligand-receptor interactions for this compound involves a multi-step workflow, often beginning with receptor structure preparation and culminating in binding energy calculations.

Homology Modeling

When an experimentally determined 3D structure of a target receptor is unavailable, homology modeling can be employed to build a predictive model. This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures.

Experimental Protocol: Homology Modeling

-

Template Selection: The amino acid sequence of the target receptor (e.g., human Progesterone Receptor) is used as a query to search the Protein Data Bank (PDB) using a tool like BLAST (Basic Local Alignment Search Tool). The crystal structure with the highest sequence identity and resolution is selected as the template.

-

Sequence Alignment: The target sequence is aligned with the template sequence. This step is critical for the quality of the final model.

-

Model Building: A 3D model of the target protein is generated based on the alignment with the template structure using software such as MODELLER or SWISS-MODEL. This involves copying the coordinates of the aligned residues and building the coordinates for insertions and deletions.

-

Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK or Ramachandran plot analysis, which evaluate the stereochemical quality of the protein structure.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It is widely used to estimate the strength of binding, or binding affinity, using scoring functions.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: An experimentally determined or homology-modeled 3D structure of the receptor (e.g., PR or ERα) is obtained from the PDB. Water molecules and co-crystallized ligands are typically removed, polar hydrogen atoms are added, and appropriate atomic charges are assigned using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-

Ligand Preparation: The 2D structure of the ligand (e.g., norethindrone) is converted to a 3D structure. The geometry is then optimized, and charges are assigned using programs like ChemDraw or Avogadro.

-

Grid Generation: A docking grid, or box, is defined around the active site of the receptor. This box specifies the region where the docking algorithm will search for favorable binding poses.

-

Docking Simulation: The docking process is initiated using software such as AutoDock Vina, Glide, or GOLD. The algorithm systematically samples different conformations and orientations of the ligand within the defined grid box and scores each pose based on a scoring function that estimates the binding free energy.

-

Pose Analysis: The resulting docked poses are analyzed. The pose with the lowest binding energy (docking score) is typically considered the most probable binding mode.[8] This analysis also involves identifying key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and receptor residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.[4] These simulations can be used to assess the stability of the docked pose and to calculate binding free energies with higher accuracy.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The ligand-receptor complex from the docking study is placed in a periodic box filled with explicit solvent molecules (e.g., water). Counter-ions are added to neutralize the system's charge.

-

Energy Minimization: The energy of the entire system is minimized to remove steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble). This allows the solvent molecules and ions to relax around the protein-ligand complex.

-

Production Run: A long-duration MD simulation (typically in the nanosecond to microsecond range) is performed to generate a trajectory of the system's atomic motions.

-

Trajectory Analysis: The trajectory is analyzed to evaluate the stability of the complex (e.g., by calculating the Root Mean Square Deviation - RMSD) and the flexibility of individual residues (Root Mean Square Fluctuation - RMSF). This analysis can confirm the stability of the key interactions observed in docking.

Data Presentation: Predicted Binding Affinities

The following table summarizes representative in-silico data for the binding of progestins to the Progesterone and Estrogen Receptors. The values are illustrative of typical results from molecular docking studies.

| Ligand | Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Norethindrone | Progesterone Receptor (PR) | -10.8 | Arg766, Gln725, Asn719, Cys891 |

| Progesterone | Progesterone Receptor (PR) | -10.2 | Arg766, Gln725, Phe778, Met909 |

| Norethindrone | Estrogen Receptor Alpha (ERα) | -9.5 | Arg394, Glu353, His524, Leu387 |

| 17β-Estradiol | Estrogen Receptor Alpha (ERα) | -11.5 | Arg394, Glu353, His524, Thr347 |

Visualizations

Caption: Progesterone receptor signaling pathway.

Caption: General workflow for molecular docking.

Caption: Relationship between in-silico modeling techniques.

In-silico modeling, encompassing techniques from homology modeling to molecular docking and dynamics simulations, offers a robust framework for investigating the binding affinity of this compound's active metabolites with their cognate receptors. These computational approaches not only allow for the prediction of binding energies but also provide detailed atomic-level insights into the specific interactions that govern molecular recognition. The methodologies outlined in this guide provide a comprehensive workflow for researchers and scientists in drug development to explore and characterize the molecular pharmacology of steroid hormones and their synthetic analogs, ultimately aiding in the rational design of new and improved therapeutics.

References

- 1. Etynodiol diacetate - Wikipedia [en.wikipedia.org]

- 2. This compound Diacetate | C24H32O4 | CID 9270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Etynodiol Diacetate? [synapse.patsnap.com]

- 4. Steroid hormone binding receptors: application of homology modeling, induced fit docking, and molecular dynamics to study structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. publications.aap.org [publications.aap.org]

- 7. A molecular docking study of estrogenically active compounds with 1,2-diarylethane and 1,2-diarylethene pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. plato.cgl.ucsf.edu [plato.cgl.ucsf.edu]

The Genesis of a Synthetic Progestin: An In-depth Technical Guide to the Discovery and Developmental History of Ethynodiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, developmental history, and mechanism of action of ethynodiol, a synthetic progestin that has played a significant role in the landscape of hormonal contraception. The document details its initial synthesis, chemical properties, and progression through clinical development. A thorough examination of its pharmacodynamics, including its interaction with steroid hormone receptors and the subsequent impact on the hypothalamic-pituitary-gonadal axis, is presented. Key experimental protocols for its synthesis and clinical evaluation are outlined, and quantitative data from pivotal studies are summarized in tabular format for clarity and comparative analysis. This guide is intended to be a core resource for researchers, scientists, and professionals in the field of drug development and reproductive health.

Discovery and Developmental History

The journey of this compound is rooted in the broader quest for potent, orally active progestational agents in the mid-20th century. Following the pioneering work on norethisterone and norethynodrel, which established the 19-nortestosterone series as a fertile ground for synthetic progestins, researchers sought to modify these structures to enhance potency and refine the side-effect profile.

This compound itself (17α-ethynylestr-4-ene-3β,17β-diol) was first synthesized in 1954.[1] However, it is its diacetylated derivative, This compound diacetate , that was developed for medical use and gained prominence. The diacetate form offered improved stability and oral bioavailability. The initial synthesis of this compound diacetate was detailed in a 1958 patent by Frank B. Colton of G.D. Searle & Co.[1]

The medical introduction of this compound diacetate occurred in 1965.[1] It was primarily formulated in combination with an estrogen, a practice that became the cornerstone of combined oral contraceptives. One of the earliest and most well-known combination products was Ovulen, which contained this compound diacetate and the estrogen mestranol. This combination was approved for medical use in the United States in 1966.[1] Subsequently, another combination, Demulen, which paired this compound diacetate with ethinylestradiol, was approved in the US in 1970.[1]

The development of this compound diacetate-containing contraceptives was a significant step in the evolution of hormonal birth control, offering women another effective option for family planning. Clinical studies throughout the 1960s and beyond evaluated the efficacy and safety of these formulations.

Mechanism of Action

This compound diacetate is a prodrug that is rapidly metabolized to its active form, norethisterone, in the body, with this compound as an intermediate.[1] Its contraceptive effect is primarily achieved through the suppression of ovulation, a multi-faceted process orchestrated by its interaction with the endocrine system.[2][3]

The primary mechanism involves a negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis. This compound diacetate and its metabolites bind to progesterone and estrogen receptors in the hypothalamus and the anterior pituitary gland.[4][5] This binding leads to a cascade of events that ultimately disrupts the normal cyclical hormonal fluctuations required for ovulation.

Specifically, the progestogenic activity of its metabolite, norethisterone, slows the frequency of gonadotropin-releasing hormone (GnRH) release from the hypothalamus.[4][5] This, in turn, blunts the pre-ovulatory surge of luteinizing hormone (LH) and suppresses the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary.[2][3] Without the LH surge, the final maturation and release of an egg from the ovary (ovulation) is inhibited.[2]

Beyond the central inhibition of ovulation, this compound diacetate also exerts peripheral effects that contribute to its contraceptive efficacy. These include:

-

Alteration of Cervical Mucus: It induces changes in the cervical mucus, making it thicker and more viscous. This altered consistency creates a barrier that hinders sperm penetration into the uterus.[2][3]

-

Endometrial Changes: The progestogenic effect also alters the endometrium, the lining of the uterus, making it less receptive to the implantation of a fertilized egg.[2][3]

Signaling Pathway

The binding of this compound diacetate's active metabolites to progesterone and estrogen receptors initiates a complex intracellular signaling cascade. In the hypothalamus, progesterone receptor activation is linked to the inhibition of GnRH neuronal activity, a process that may involve protein kinase G (PKG). In the pituitary gonadotrophs, estrogen receptor alpha (ERα) is the primary mediator of estrogen's feedback effects on gonadotropin secretion.

Experimental Protocols

Chemical Synthesis of this compound Diacetate

The synthesis of this compound diacetate can be achieved through the reduction and subsequent acetylation of norethisterone. The following protocol is based on the principles described in the patents by F. B. Colton and P. D. Klimstra.[1][5]

Objective: To synthesize this compound diacetate from norethisterone.

Materials:

-

Norethisterone

-

Lithium tri-tert-butoxyaluminum hydride (or other suitable reducing agent)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Acetic anhydride

-

Pyridine

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Reduction of Norethisterone:

-

Dissolve norethisterone in an anhydrous solvent such as tetrahydrofuran in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a solution of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride, to the cooled norethisterone solution. The use of a bulky reducing agent favors the formation of the 3β-hydroxyl group.

-

Stir the reaction mixture at a low temperature for a specified period to allow for the complete reduction of the C3 ketone.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction by carefully adding water or a dilute acid.

-

Extract the product, this compound (the 3,17-diol), with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

-

-

Acetylation of this compound:

-

Dissolve the purified this compound in a mixture of acetic anhydride and pyridine.

-

Stir the reaction mixture at room temperature or with gentle heating to facilitate the acetylation of both the C3 and C17 hydroxyl groups.

-

Monitor the reaction for the formation of the diacetate ester.

-

Once the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Collect the solid this compound diacetate by filtration.

-

Wash the product with water to remove any residual pyridine and acetic acid.

-

Purify the crude this compound diacetate by recrystallization from a suitable solvent (e.g., methanol).

-

Confirm the identity and purity of the final product using analytical techniques such as melting point determination, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

-

Clinical Trial Protocol (Phase IV) for Demulen 1/35

The following is a summary of the experimental design for a Phase IV clinical trial of Demulen 1/35 (1 mg this compound diacetate and 35 µg ethinylestradiol).[2]

Objective: To evaluate the contraceptive efficacy and safety of Demulen 1/35 in a large, community-based population.

Study Design: A multicenter, open-label, non-comparative, post-marketing surveillance (Phase IV) trial.

Participants:

-

Inclusion Criteria: Women of reproductive age seeking oral contraception.

-

Exclusion Criteria: Women with contraindications to oral contraceptive use as per the product monograph.

-

Total Enrolled: 7,759 patients.[2]

-

Evaluable for Efficacy: 5,412 patients.[2]

-

Evaluable for Safety: 6,382 patients.[2]

Intervention:

-

Drug: Demulen 1/35 (1 mg this compound diacetate and 35 µg ethinylestradiol).

-

Dosage Regimen: One tablet taken orally once daily for 21 consecutive days, followed by a 7-day tablet-free interval.

Study Duration: Patients were treated for one to eight months.[2] The total number of cycles recorded was 21,440.[2]

Outcome Measures:

-

Primary Efficacy Endpoint: Pregnancy rate (contraceptive failure).

-

Primary Safety Endpoints: Incidence and severity of adverse reactions, including but not limited to nausea, headache, amenorrhea, emotional changes, breast pain, dysmenorrhea, weight gain, abdominal/pelvic pain, and bloating.[2]

Data Collection:

-

Clinical evaluation forms were completed by participating obstetrician-gynecologists at baseline and during follow-up visits.

-

Data on patient demographics, medical history, concomitant medications, and adverse events were collected.

-

Pregnancies were documented and investigated to determine potential causes (e.g., non-compliance).

Statistical Analysis:

-

Descriptive statistics were used to summarize patient characteristics and the incidence of adverse events.

-

The pregnancy rate was calculated based on the number of confirmed pregnancies among the evaluable patient population.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and clinical efficacy of this compound diacetate.

Table 1: Pharmacokinetic Parameters of Norethisterone (Active Metabolite) Following Oral Administration of this compound Diacetate

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | < 4 hours | [6] |

| Terminal Elimination Half-life (t1/2) | 4 - 6.9 hours | [6] |

| Bioavailability | Bioequivalent to an oral solution of this compound diacetate | [6] |

Table 2: Relative Binding Affinities of this compound, this compound Diacetate, and Related Progestins to Steroid Receptors

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) |

| Etynodiol | 1% | 0% | 11-18% |

| Etynodiol Diacetate | 1% | 0% | 0% |

| Norethisterone (Active Metabolite) | 67-75% | 15% | 0% |

| Noretynodrel | 6% | 0% | 2% |

| Ethinylestradiol | 15-25% | 1-3% | 112% |

| Values are percentages relative to reference ligands (100%). |

Table 3: Summary of Efficacy and Safety Data from a Phase IV Trial of Demulen 1/35

| Parameter | Result | Reference |

| Number of Patients (Efficacy Analysis) | 5,412 | [2] |

| Total Cycles of Use | 21,440 | [2] |

| Confirmed Pregnancies | 36 | [2] |

| Contraceptive Failure Rate | 0.7% | [2] |

| Patients with Adverse Reactions | 4.4% | [2] |

| Patients Discontinuing Due to Adverse Reactions | 1.7% | [2] |

| Most Common Adverse Reactions | Nausea, headache, amenorrhea, emotional changes, breast pain | [2] |

Conclusion

This compound diacetate, a prodrug of the potent progestin norethisterone, has a rich history in the development of oral contraceptives. Its discovery and subsequent formulation with estrogens provided a valuable tool for family planning. The mechanism of action, centered on the inhibition of ovulation through negative feedback on the HPG axis, is well-established. This technical guide has provided a detailed overview of its discovery, developmental timeline, mechanism of action, key experimental protocols, and a summary of important quantitative data. This information serves as a foundational resource for scientists and researchers in the ongoing study and development of hormonal therapeutics.

References

- 1. Pituitary Gonadotroph Estrogen Receptor-α Is Necessary for Fertility in Females - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Progesterone Directly and Rapidly Inhibits GnRH Neuronal Activity via Progesterone Receptor Membrane Component 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogenic Regulation of the GnRH Neuron - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Secondary effects of this compound diacetate plus mestranol] - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethynodiol's Impact on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of ethynodiol, a synthetic progestin, on the hypothalamic-pituitary-gonadal (HPG) axis. This compound, primarily used in combination with estrogens in oral contraceptives, exerts its primary contraceptive effect through the modulation of this critical reproductive endocrine axis. This document details the mechanism of action, summarizes quantitative data from preclinical and clinical studies on its hormonal effects, provides detailed experimental protocols for key assays, and presents visual representations of the involved signaling pathways and experimental workflows.

Introduction

This compound diacetate is a synthetic progestogen that acts as a prodrug, rapidly converting to its active metabolite, norethisterone.[1] Its principal pharmacological application is in hormonal contraception.[2] The contraceptive efficacy of this compound, particularly in combination with an estrogen, is primarily attributed to its profound effects on the hypothalamic-pituitary-gonadal (HPG) axis, leading to the inhibition of ovulation.[3][4] This guide will explore the intricate interactions of this compound with the components of the HPG axis, providing a comprehensive resource for researchers and professionals in the field of reproductive pharmacology and drug development.

Mechanism of Action on the HPG Axis

The HPG axis is a finely regulated system essential for reproductive function. The hypothalamus secretes gonadotropin-releasing hormone (GnRH) in a pulsatile manner, which stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to stimulate steroidogenesis and gametogenesis.

This compound, as a progestin, exerts a negative feedback effect on the HPG axis, primarily at the level of the hypothalamus.[1][5] This action leads to a reduction in the frequency and amplitude of GnRH pulses. Consequently, the pituitary gland's secretion of both LH and FSH is suppressed.[3] The inhibition of the mid-cycle LH surge is the critical event that prevents ovulation.[1]

Furthermore, the continuous administration of this compound, as is typical in oral contraceptive regimens, alters the normal cyclical hormonal fluctuations, further contributing to its contraceptive effect by creating an endocrine environment not conducive to ovulation and implantation.

Quantitative Effects on Hormone Levels

The administration of this compound diacetate, often in combination with an estrogen like ethinyl estradiol, leads to measurable changes in the circulating levels of key reproductive hormones.

Preclinical Data

A study in mature female rats investigated the effects of varying doses of this compound diacetate on pituitary gonadotropin content. The findings are summarized below.

| Treatment Group | Dose | Effect on Estrous Cycle | Pituitary LH Content |

| Control | - | Normal Cyclicity | Baseline |

| This compound Diacetate | 0.01 mg/kg | No significant change | No significant change |

| This compound Diacetate | 0.5 mg/kg | Continuous Diestrus | Marked Increase[6] |

| This compound Diacetate | 1.0 mg/kg | Continuous Diestrus | Marked Increase[6] |

Table 1: Effects of this compound Diacetate on the Estrous Cycle and Pituitary LH Content in Female Rats.[6]

Clinical Data

While many clinical trials have confirmed the efficacy of this compound diacetate in combination with ethinyl estradiol for contraception, detailed quantitative data on hormonal changes are often summarized rather than presented in raw tables in publicly available literature. Clinical studies have consistently demonstrated the suppression of the mid-cycle peaks of LH and FSH, maintaining these hormones at lower, relatively constant levels throughout the cycle, thus preventing ovulation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound on the HPG Axis

The following diagram illustrates the negative feedback mechanism of this compound on the HPG axis.

Caption: Negative feedback of this compound on the HPG axis.

Experimental Workflow for Hormone Analysis

The workflow for assessing the impact of this compound on gonadotropin levels in a clinical or preclinical study is depicted below.

Caption: Workflow for hormonal assessment in this compound studies.

Experimental Protocols

Animal Study Protocol for Pituitary Gonadotropin Content

This protocol is a generalized representation based on the study by Suzuki et al. (1972).[6]

Objective: To determine the effect of this compound diacetate on pituitary gonadotropin content in mature female rats.

Animals: Mature female Wistar rats with regular 4-day estrous cycles.

Experimental Groups:

-

Control group (vehicle administration).

-

Low-dose this compound diacetate (e.g., 0.01 mg/kg).

-

High-dose this compound diacetate (e.g., 0.5 mg/kg and 1.0 mg/kg).

Procedure:

-

Monitor the estrous cycle of all rats by daily vaginal smears.

-

Administer this compound diacetate subcutaneously daily for a specified period (e.g., 14 days).

-

Continue daily vaginal smears to monitor changes in the estrous cycle.

-

At the end of the treatment period, euthanize the animals.

-

Excise the pituitary glands, weigh them, and homogenize them in a suitable buffer.

-

Determine the concentration of LH and FSH in the pituitary homogenates using a specific bioassay or immunoassay.

Radioimmunoassay (RIA) for Serum LH and FSH

The following is a generalized protocol for the determination of LH and FSH in serum samples. Specific details may vary based on the commercial kit or specific antibodies and tracers used.

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled hormone (e.g., ¹²⁵I-LH) competes with the unlabeled hormone in the patient's serum for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled hormone in the sample.

Materials:

-

Specific antibody to LH or FSH.

-

Radiolabeled LH or FSH (tracer).

-

Calibrators (standards) of known hormone concentrations.

-

Control sera.

-

Assay buffer.

-

Precipitating reagent (e.g., second antibody, polyethylene glycol).

-

Gamma counter.

Procedure:

-

Assay Setup: Pipette assay buffer, standards, controls, and unknown serum samples into appropriately labeled tubes.

-

Antibody Addition: Add the specific LH or FSH antibody to all tubes.

-

Incubation 1: Vortex and incubate the tubes for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 4°C).

-

Tracer Addition: Add the radiolabeled hormone (tracer) to all tubes.

-

Incubation 2: Vortex and incubate again for a specified period (e.g., 24 hours) at a controlled temperature.

-

Separation: Add the precipitating reagent to separate the antibody-bound hormone from the free hormone. Centrifuge the tubes.

-

Counting: Decant the supernatant and measure the radioactivity of the precipitate (bound fraction) in a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the hormone concentrations in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.

Conclusion

This compound diacetate is a potent progestin that effectively suppresses the HPG axis, leading to the inhibition of ovulation. Its primary mechanism involves the negative feedback on the hypothalamus, reducing GnRH pulsatility and consequently suppressing pituitary LH and FSH secretion. While preclinical studies provide some quantitative insights into its effects on pituitary gonadotropin content, detailed quantitative data from human clinical trials in the public domain are limited. The provided experimental protocols offer a framework for conducting further research to quantify the precise hormonal effects of this compound and its combinations, contributing to a deeper understanding of its pharmacology and clinical application.

References

- 1. drugs.com [drugs.com]

- 2. Efficacy and safety of this compound diacetate, 1 mg, with ethinyl estradiol, 35 micrograms, with an emphasis on contraceptive efficacy. A phase IV trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Diacetate And Ethinyl Estradiol: Everything you need to know | Power [withpower.com]

- 4. DSpace [iris.who.int]

- 5. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 6. [Effects of this compound diacetate (SC-11800) on the estrous cycle and pituitary gonadotropin contents in the female rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethynodiol Diacetate for Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynodiol diacetate is a synthetic progestin, a vital active pharmaceutical ingredient (API) primarily used in oral contraceptives. A thorough understanding of its physicochemical properties is paramount for the successful development of stable, effective, and bioavailable dosage forms. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound diacetate relevant to pharmaceutical formulation. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visualizations of key pathways and workflows are included to facilitate understanding.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound Diacetate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂O₄ | [1] |

| Molecular Weight | 384.5 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 126-127 °C | [1] |

| Water Solubility | 1.4 mg/L (practically insoluble) | [2] |

| LogP | 3.9 | [1] |

Solubility

The solubility of this compound Diacetate in various pharmaceutically relevant solvents is a critical factor for formulation design, particularly for liquid and semi-solid dosage forms.

| Solvent | Solubility | Notes |

| Chloroform | Slightly soluble | Qualitative data.[2] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Qualitative data.[2] |

| Ethanol | Soluble | Ethinyl Estradiol, a structurally similar steroid, is soluble in ethanol.[3] |

| Propylene Glycol | Soluble | Propylene glycol diacetate is soluble in ethanol.[4] |

| Polyethylene Glycol 400 (PEG 400) | Soluble | Progesterone, a related steroid, is soluble in aqueous PEG 400 solutions.[5] |

| Mixed Solvent System | ≥ 3.75 mg/mL (in a mixture of PEG300, Tween-80, and Saline) | This indicates that co-solvents and surfactants can significantly enhance the solubility of this compound Diacetate. |

Experimental Protocol: Equilibrium Solubility Determination

A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound Diacetate in various solvents.[6][7][8]

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can significantly impact the bioavailability and manufacturability of a drug product.

A study has determined the crystal structure of this compound Diacetate, revealing that it crystallizes in the P21 space group with specific unit cell dimensions.[9] This provides a definitive characterization of one crystalline form. However, a comprehensive polymorph screen has not been identified in the public literature.

Experimental Protocol: Polymorph Screening

A systematic polymorph screen is essential to identify all relevant crystalline forms of this compound Diacetate. This typically involves recrystallization from a wide range of solvents under various conditions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a key technique for characterizing the thermal properties of a drug substance, including its melting point and the presence of polymorphs.[10][11][12][13]

-

Sample Preparation: Accurately weigh a small amount of this compound Diacetate (typically 2-5 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization, degradation).

Stability Profile

The stability of this compound Diacetate is a critical quality attribute that must be thoroughly evaluated to ensure the safety and efficacy of the final drug product. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, as outlined in the ICH Q1A(R2) guideline, involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[14][15][16][17][18]

| Stress Condition | Typical Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80 °C) | Hydrolysis of the diacetate esters to form the monoacetate and diol derivatives. The strained oxetane ring in similar steroid structures can also be susceptible to acid-catalyzed cleavage.[19] |

| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60-80 °C) | Saponification of the diacetate esters. |

| Oxidation | 3-30% H₂O₂ at room temperature or elevated temperature | Oxidation of the steroid nucleus. |

| Thermal Degradation | Dry heat (e.g., 105 °C) | Decomposition of the molecule. For the related compound ethinylestradiol, the main decomposition process occurs between 175-375 °C.[20][21] |

| Photodegradation | Exposure to light (ICH Q1B guidelines) | Isomerization or other light-induced degradation reactions. |

Experimental Protocol: Forced Degradation Study

Excipient Compatibility

The interaction between an API and excipients can significantly impact the stability and performance of the final dosage form. Therefore, compatibility studies are a crucial part of pre-formulation.

Commonly used excipients in solid oral dosage forms include diluents (e.g., microcrystalline cellulose, lactose), binders, disintegrants, and lubricants (e.g., magnesium stearate).

Experimental Protocol: Excipient Compatibility Study

-

Binary Mixtures: Prepare binary mixtures of this compound Diacetate with each selected excipient (e.g., in a 1:1 or 1:5 ratio).

-

Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) and control conditions for a defined period (e.g., 4 weeks).

-

Analysis: Analyze the samples at predetermined time points using a stability-indicating HPLC method to quantify the API and detect any degradation products. Physical changes should also be observed.

-

Thermal Analysis: Utilize DSC to screen for potential interactions by comparing the thermograms of the individual components with that of the binary mixture.[22][23][24][25][26]

Mechanism of Action: Progesterone Receptor Signaling

This compound diacetate exerts its primary pharmacological effect by acting as an agonist at the progesterone receptor (PR).[1][27] The binding of this compound Diacetate to the PR initiates a cascade of events that ultimately leads to the regulation of gene expression.

Conclusion

This technical guide provides a foundational understanding of the critical physicochemical properties of this compound Diacetate for formulation development. The presented data and experimental protocols offer a framework for researchers and scientists to conduct further investigations and to design robust and effective pharmaceutical products. A thorough characterization of solubility, polymorphism, stability, and excipient compatibility is essential to ensure the quality, safety, and efficacy of any formulation containing this compound Diacetate.

References

- 1. This compound Diacetate | C24H32O4 | CID 9270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound diacetate CAS#: 297-76-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Propylene Glycol Diacetate | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. who.int [who.int]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. researchgate.net [researchgate.net]

- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 11. news-medical.net [news-medical.net]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. database.ich.org [database.ich.org]

- 15. youtube.com [youtube.com]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Official web site : ICH [ich.org]

- 19. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 21. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients - TA Instruments [tainstruments.com]

- 22. scispace.com [scispace.com]

- 23. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]

- 24. researchgate.net [researchgate.net]

- 25. thepharmajournal.com [thepharmajournal.com]

- 26. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review | Semantic Scholar [semanticscholar.org]

- 27. This compound diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ethynodiol in Steroid Hormone Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynodiol diacetate, a synthetic progestin of the 19-nortestosterone family, has been a component of oral contraceptives for decades. Its primary clinical application lies in the regulation of the female reproductive cycle and contraception. This is achieved through its potent progestational activity, which modulates the hypothalamic-pituitary-gonadal (HPG) axis. However, the molecular intricacies of its action extend beyond simple hormonal feedback, involving a complex interplay with various steroid hormone receptors and downstream signaling cascades. This technical guide provides an in-depth exploration of the mechanisms by which this compound, primarily through its active metabolite norethisterone, influences steroid hormone signaling pathways. It details its interactions with progesterone, androgen, and estrogen receptors, summarizes quantitative binding affinity data, outlines key experimental protocols for its study, and visualizes the complex signaling networks involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of synthetic steroids and their impact on cellular signaling.

Introduction: this compound Diacetate - A Prodrug Approach to Progestogenic Activity

This compound diacetate is pharmacologically classified as a progestin, a synthetic progestogen.[1] It is a derivative of 19-nortestosterone.[1] A critical aspect of its pharmacology is its nature as a prodrug.[1] Following oral administration, this compound diacetate undergoes rapid and extensive metabolism, primarily in the liver, where it is converted to its biologically active metabolite, norethisterone (also known as norethindrone).[2][3][4] Therefore, the primary pharmacological effects attributed to this compound diacetate are, in fact, mediated by norethisterone.[1]

The principal mechanism of action of this compound diacetate in contraception is the inhibition of ovulation.[5][6] This is achieved through a negative feedback mechanism on the hypothalamus, which leads to a reduction in the secretion of gonadotropin-releasing hormone (GnRH). This, in turn, suppresses the pulsatile release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland.[5][6] The inhibition of the mid-cycle LH surge is crucial for preventing follicular rupture and the release of an ovum. Additional contraceptive effects include alterations in the cervical mucus, making it more viscous and less permeable to sperm, and changes in the endometrium that are unfavorable for implantation.[5][6]

Interaction with Steroid Hormone Receptors

Norethisterone, the active metabolite of this compound diacetate, exerts its effects by binding to and activating intracellular steroid hormone receptors. These ligand-activated transcription factors modulate the expression of target genes, thereby altering cellular function. The activity of norethisterone is not limited to the progesterone receptor; it also exhibits affinity for androgen and estrogen receptors, which accounts for some of its side-effect profile.

Progesterone Receptor (PR) Agonism

The primary and intended pharmacological action of norethisterone is its agonist activity at the progesterone receptor (PR).[7] It binds to the PR with a high affinity, estimated to be approximately 150% of that of endogenous progesterone.[7] Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent modulation of gene transcription.[8]

Androgenic and Estrogenic Activity

Norethisterone also displays weak androgenic and estrogenic properties.[7] It can bind to the androgen receptor (AR), although with a lower affinity than testosterone.[7] This interaction is responsible for some of the androgenic side effects observed with its use. The estrogenic activity of norethisterone is primarily indirect. While norethisterone itself has a low affinity for the estrogen receptor (ER), a minor metabolic pathway can convert it to ethinylestradiol, a potent estrogen.[7][9] Additionally, some A-ring reduced metabolites of norethisterone have been shown to bind to and activate the ER.[10]

Quantitative Receptor Binding Data